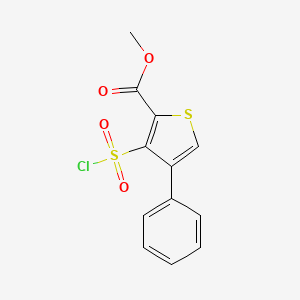

2-Methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride

カタログ番号 B8745473

分子量: 316.8 g/mol

InChIキー: OYSRBWLWVLUXIS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04932997

Procedure details

10.9 g (0.04 mol) of 3-amino-2-methoxycarbonyl-4-phenylthiophene are dissolved in 20 ml of concentrated hydrochloric acid and then diazotised at -5° C. with 3.65 g of sodium nitrite in 10 ml of water. 30 minutes after the dropwise addition of sodium nitrite, the solution of the diazonium salt is added in portions to a mixture of 20 ml of dichloroethane, 0.45 g of benzyltriethylammonium chloride, 0.3 g of copper(I) chloride, 0.3 g of copper(II) chloride and 6 g of sulfur dioxide. When the addition at 5°-10° C. of the solution of the diazonium salt is complete, the reaction mixture is stirred for 1 hour at room temperature and then extracted three times with dichloroethane. The combined extracts are treated with activated carbon, filtered and concentrated. The resultant 2-methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride can be used further in the following reaction step without purification.

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

copper(I) chloride

Quantity

0.3 g

Type

catalyst

Reaction Step Four

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][S:4][C:3]=1[C:13]([O:15][CH3:16])=[O:14].N([O-])=O.[Na+].[Cl:21]C(Cl)C.[S:25](=[O:27])=[O:26]>Cl.O.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.[Cu]Cl.[Cu](Cl)Cl>[CH3:16][O:15][C:13]([C:3]1[S:4][CH:5]=[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:2]=1[S:25]([Cl:21])(=[O:27])=[O:26])=[O:14] |f:1.2,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.9 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(SC=C1C1=CC=CC=C1)C(=O)OC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

3.65 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C)Cl

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

|

Name

|

|

|

Quantity

|

0.45 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

|

|

Name

|

copper(I) chloride

|

|

Quantity

|

0.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]Cl

|

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu](Cl)Cl

|

Step Five

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture is stirred for 1 hour at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with dichloroethane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The combined extracts are treated with activated carbon

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant 2-methoxycarbonyl-4-phenylthiophen-3-ylsulfonyl chloride can be used further in the following reaction step without purification

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(=O)C=1SC=C(C1S(=O)(=O)Cl)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |